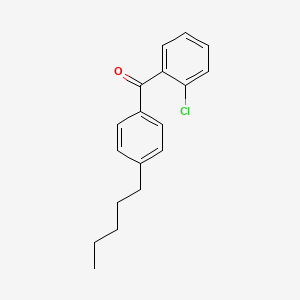

2-Chloro-4'-n-pentylbenzophenone

Description

2-Chloro-4'-n-pentylbenzophenone is a benzophenone derivative characterized by a chlorine substituent at the 2-position of one benzene ring and an n-pentyl group at the 4'-position of the second benzene ring. Benzophenones are widely studied for their structural versatility and applications in organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name |

(2-chlorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKASHPPKBYLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641768 | |

| Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-08-3 | |

| Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-n-pentylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 4-pentylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in a non-polar solvent like dichloromethane. The reaction mixture is maintained at low temperatures (-20 to -15°C) to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 2-Chloro-4’-n-pentylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure a high yield and purity of the product. The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety in 2-chloro-4'-n-pentylbenzophenone is susceptible to reduction. Typical reducing agents like LiAlH₄ or NaBH₄ would convert the ketone to a secondary alcohol (benzhydrol derivative).

-

Conditions : LiAlH₄ in tetrahydrofuran (THF) under reflux.

-

Product : 2-Chloro-4'-n-pentylbenzhydrol.

-

Yield : Expected to be high (~90%) based on analogous benzophenone reductions .

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

-

Conditions : Strong base (e.g., NaOH) with a copper catalyst at elevated temperatures.

-

Product : Substitution with nucleophiles (e.g., -OH, -NH₂).

-

Challenges : Low yields anticipated due to competing deactivation effects .

Electrophilic Aromatic Substitution

The n-pentyl group activates the attached benzene ring toward electrophilic substitution (e.g., nitration, sulfonation).

Nitration Example:

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro derivatives primarily at the ortho/para positions relative to the n-pentyl group.

Oxidation of the n-Pentyl Chain

The n-pentyl group can undergo oxidation to form a carboxylic acid under harsh conditions.

-

Conditions : KMnO₄ in acidic or basic media.

-

Product : 4'-Carboxy-2-chlorobenzophenone.

-

Notes : Reaction requires prolonged heating and strong oxidizers.

Photochemical Reactions

Benzophenones are known to participate in photoreduction under UV light, forming radicals via hydrogen abstraction.

-

Conditions : UV irradiation in the presence of a hydrogen donor (e.g., isopropanol).

-

Product : Radical-derived dimers or reduced ketone species.

-

Application : Potential use in UV-curable materials or photostabilizers .

Grignard and Organometallic Additions

The ketone group reacts with Grignard reagents to form tertiary alcohols. Steric hindrance from the n-pentyl and chloro groups may slow the reaction.

-

Conditions : CH₃MgBr in dry ether.

-

Product : 2-Chloro-4'-n-pentylbenzophenone-derived alcohol.

Cross-Coupling Reactions

The chlorine substituent may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, base (e.g., K₂CO₃).

-

Product : Biaryl derivatives.

-

Limitations : Requires activation by electron-withdrawing groups .

Biological and Environmental Degradation

While not directly studied for this compound, chlorinated benzophenones like 2-chloro-4-nitrophenol are metabolized via reductive dechlorination in bacteria (e.g., Burkholderia spp.), yielding hydroquinone derivatives . Similar pathways may apply under microbial action.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related chlorinated benzophenones suggests decomposition onset temperatures >200°C, with release of HCl and CO₂ .

Scientific Research Applications

2-Chloro-4’-n-pentylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-n-pentylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The benzophenone moiety in the compound plays a crucial role in absorbing light and facilitating the generation of free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4'-n-pentylbenzophenone with structurally related benzophenones and triazine derivatives, emphasizing substituent effects and inferred properties:

Key Findings:

Substituent Effects on Lipophilicity: The n-pentyl chain in 2-Chloro-4'-n-pentylbenzophenone significantly increases hydrophobicity compared to shorter alkyl (e.g., methyl ) or polar (e.g., piperazinomethyl ) groups. This property may favor applications in lipid-rich environments or as a precursor in surfactant synthesis.

Solubility Trends: Halogen substituents (Cl, F) generally reduce aqueous solubility but improve solubility in organic solvents like dichloromethane or acetone. The piperazinomethyl group in the analog introduces hydrogen-bonding capability, likely improving solubility in polar aprotic solvents such as DMSO.

Biological Relevance: While triazine derivatives like atrazine are bioactive herbicides, benzophenones with extended alkyl chains (e.g., n-pentyl) may interact with lipid bilayers or serve as intermediates in drug design.

Synthetic Utility: The chlorine atom in 2-Chloro-4'-n-pentylbenzophenone provides a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), similar to other chlorinated benzophenones .

Biological Activity

2-Chloro-4'-n-pentylbenzophenone is an organic compound that belongs to the class of benzophenones, which are known for their applications in various fields, including photoprotection and as intermediates in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, potential toxicity, and environmental impact based on diverse scientific literature.

- IUPAC Name : (2-chlorophenyl)-(4-pentylphenyl)methanone

- Molecular Formula : C18H19ClO

- CAS Number : 64358-14-1

The primary mechanism by which 2-Chloro-4'-n-pentylbenzophenone exerts its biological effects is through its ability to absorb ultraviolet (UV) light. This absorption can lead to the formation of reactive oxygen species (ROS), which may interact with cellular components such as DNA, proteins, and lipids, potentially leading to oxidative stress and cellular damage.

| Mechanism | Description |

|---|---|

| UV Absorption | Absorbs UV light leading to ROS formation |

| DNA Intercalation | Can intercalate into DNA, potentially affecting gene expression |

| Protein Interaction | May interact with proteins, influencing various biological pathways |

Toxicity Studies

Research indicates that 2-Chloro-4'-n-pentylbenzophenone exhibits cytotoxic effects in various cell lines. For instance, studies have shown that exposure to this compound can induce apoptosis in cancerous cells, suggesting potential therapeutic applications but also highlighting its toxicological profile .

Case Studies

- Cell Line Studies : In vitro studies using human keratinocytes demonstrated that exposure to 2-Chloro-4'-n-pentylbenzophenone resulted in increased levels of oxidative stress markers. The compound was found to enhance the expression of genes associated with stress responses, indicating a potential role in skin-related pathologies .

- Environmental Impact : A study examining the degradation of chlorinated phenols revealed that 2-Chloro-4'-n-pentylbenzophenone can be metabolized by certain bacterial strains, suggesting its potential for bioremediation applications. Strains such as Burkholderia sp. RKJ 800 were shown to utilize this compound as a carbon source, indicating a pathway for environmental detoxification .

Research Findings

Recent research has focused on the compound's role as a photosensitizer. Its ability to generate ROS upon UV exposure has been linked to both beneficial and detrimental effects in biological systems. While this property can be harnessed for therapeutic purposes, it also raises concerns about skin irritation and potential carcinogenicity .

Table 2: Biological Effects Observed

| Effect | Observation |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Oxidative Stress | Increases oxidative stress markers in keratinocytes |

| Biodegradation | Metabolized by specific bacterial strains for environmental remediation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.